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Compound of Interest

Compound Name: H2-003

Cat. No.: B15573422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The enzyme diacylglycerol O-acyltransferase 2 (DGAT2) has emerged as a critical therapeutic

target for metabolic disorders, primarily due to its central role in the final step of triglyceride

synthesis. Inhibition of DGAT2 is a promising strategy for conditions like non-alcoholic

steatohepatitis (NASH). This guide provides a comparative overview of H2-003, a selective

DGAT2 inhibitor, alongside other notable DGAT2 inhibitors that have been investigated in

preclinical and clinical settings.

Introduction to DGAT2 and Its Inhibition
Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane enzyme that catalyzes

the esterification of diacylglycerol to form triglycerides. This is the terminal and committed step

in the triglyceride synthesis pathway. Elevated DGAT2 activity is associated with increased

hepatic triglyceride accumulation, a hallmark of non-alcoholic fatty liver disease (NAFLD) and

its more severe form, NASH. By inhibiting DGAT2, the production of triglycerides can be

reduced, thereby alleviating hepatic steatosis.

This guide will focus on a comparison of the following DGAT2 inhibitors:

H2-003: A selective, small-molecule inhibitor of human DGAT2.

Ervogastat (PF-06865571): A potent and selective DGAT2 inhibitor that has been in clinical

development.
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PF-07202954: A next-generation, weakly basic DGAT2 inhibitor designed for an extended

half-life.

IONIS-DGAT2Rx (ION224): An antisense oligonucleotide designed to reduce the production

of the DGAT2 enzyme.

Comparative Performance Data
The following tables summarize the available quantitative data for H2-003 and its comparators.

It is important to note that direct comparisons of potency should be made with caution, as

experimental conditions may have varied between studies.

In Vitro Potency and Selectivity
Compound Target IC50 (nM) Selectivity Reference(s)

H2-003 Human DGAT2 Not Reported
Selective for

DGAT2
[1]

Ervogastat (PF-

06865571)
DGAT2 17.2

Selective

inhibitor
[2]

PF-07202954 Human DGAT2 10

>4500-fold vs.

DGAT1, MGAT1,

MGAT2, MGAT3

[1][3]

IONIS-DGAT2Rx

(ION224)
DGAT2 mRNA Not Applicable

Specific for

DGAT2 mRNA
[4][5]

Note: The primary publication for H2-003 describes it as a potent and selective inhibitor but

does not provide a specific IC50 value[1].

Preclinical Pharmacokinetics
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Compoun
d

Species Route
Half-life
(t1/2)

Volume of
Distributi
on (Vss)

Bioavaila
bility

Referenc
e(s)

H2-003
Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Ervogastat

(PF-

06865571)

Rat IV 0.3 h 0.91 L/kg
Not

Reported

Monkey IV
Not

Reported

Not

Reported

Not

Reported

PF-

07202954
Rat IV 0.9 h

2-3 fold

higher than

ervogastat

2-3 fold

higher than

ervogastat

Monkey IV 1.4 h

2-3 fold

higher than

ervogastat

Not

Reported

In Vivo Efficacy
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Compound Animal Model Key Findings Reference(s)

H2-003 Not Reported

Reduced TG

biosynthesis in HepG2

and 3T3-L1 cells.

Abolished lipid droplet

formation in 3T3-L1

cells when co-treated

with a DGAT1

inhibitor.

[1]

PF-07202954 Western-diet-fed rats

Dose-dependent

reduction in plasma

(up to 71%) and liver

(up to 48%)

triglycerides.

IONIS-DGAT2Rx

(ION224)

Phase 2 Clinical Trial

(Humans with NAFLD

and T2D)

Significant reduction

in liver fat content

compared to placebo.

[3][4]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams

are provided.

Fatty Acyl-CoA
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Click to download full resolution via product page

Caption: The role of DGAT2 in triglyceride synthesis and its inhibition by H2-003.
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Caption: General workflow for a radiometric in vitro DGAT activity assay.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.

Below are outlines of key experimental protocols relevant to the characterization of DGAT2

inhibitors.

In Vitro DGAT2 Enzyme Activity Assay (Radiometric)
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This is a widely used method to determine the inhibitory potential of compounds on DGAT2

activity.

1. Materials:

Enzyme Source: Microsomal fractions isolated from cells or tissues expressing DGAT2.

Substrates:

Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) dissolved in acetone.

Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4-8.0) containing MgCl2.

Test Compound: DGAT2 inhibitor (e.g., H2-003) dissolved in a suitable solvent (e.g., DMSO).

Stop Solution: Chloroform:methanol (2:1, v/v).

TLC Plate and Developing Solvent: Hexane:ethyl ether:acetic acid (80:20:1, v/v/v).

Scintillation Fluid and Counter.

2. Procedure:

Prepare a reaction mixture containing the assay buffer, enzyme source, and diacylglycerol.

Add the test compound at various concentrations to the reaction mixture and pre-incubate.

Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear

range.

Terminate the reaction by adding the stop solution.

Extract the lipids by vortexing and centrifugation.
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Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the

triglycerides.

Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride spot into a

scintillation vial.

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Calculate the percent inhibition at each compound concentration and determine the IC50

value.

Cellular Triglyceride Synthesis Assay
This assay measures the effect of an inhibitor on triglyceride synthesis within a cellular context.

1. Materials:

Cell Line: HepG2 (human hepatoma) or 3T3-L1 (mouse pre-adipocyte) cells.

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal

bovine serum.

Radiolabeled Precursor: [14C]acetic acid or [3H]glycerol.

Test Compound: DGAT2 inhibitor (e.g., H2-003).

Lysis Buffer and Lipid Extraction Solvents.

TLC Plate and Scintillation Counter.

2. Procedure:

Culture cells to a desired confluency in multi-well plates.

Treat the cells with the test compound at various concentrations for a specified period.

Add the radiolabeled precursor to the culture medium and incubate to allow for its

incorporation into triglycerides.
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Wash the cells to remove excess radiolabel.

Lyse the cells and extract the total lipids.

Separate the triglycerides from other lipids using TLC.

Quantify the amount of radiolabel incorporated into the triglyceride fraction using a

scintillation counter.

Determine the effect of the inhibitor on cellular triglyceride synthesis.

In Vivo Efficacy in a Diet-Induced Obesity Model
Animal models are essential for evaluating the in vivo efficacy of DGAT2 inhibitors.

1. Animal Model:

Male C57BL/6J mice or Sprague-Dawley rats.

Induction of obesity and NAFLD/NASH through a high-fat, high-sucrose, and/or high-

cholesterol diet (Western diet) for several weeks.

2. Experimental Procedure:

Acclimatize animals and place them on the specialized diet.

Once the disease phenotype is established (e.g., increased body weight, hepatic steatosis),

randomize animals into vehicle control and treatment groups.

Administer the test compound (e.g., PF-07202954) orally once or twice daily for a defined

period (e.g., 8 days).

Monitor body weight and food intake throughout the study.

At the end of the treatment period, collect blood samples for analysis of plasma triglycerides

and other metabolic parameters.

Euthanize the animals and collect liver tissue for triglyceride content analysis and histological

examination (e.g., H&E staining for steatosis).
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Compare the outcomes between the vehicle and treatment groups to assess the in vivo

efficacy of the DGAT2 inhibitor.

Conclusion
The available data indicates that H2-003 is a selective DGAT2 inhibitor that effectively reduces

triglyceride biosynthesis and lipid droplet formation in cellular models[1]. For a more

comprehensive understanding of its potential, further studies to determine its in vitro potency

(IC50), pharmacokinetic profile, and in vivo efficacy are necessary.

In comparison, compounds like ervogastat and PF-07202954 have well-defined in vitro

potencies and have demonstrated efficacy in preclinical and/or clinical settings. PF-07202954,

in particular, shows high selectivity and favorable pharmacokinetic properties in animal models,

leading to significant reductions in liver and plasma triglycerides. IONIS-DGAT2Rx represents a

different therapeutic modality, an antisense oligonucleotide, which has shown promising results

in reducing liver fat in clinical trials[3][4].

The selection of a DGAT2 inhibitor for further research and development will depend on a

variety of factors including potency, selectivity, pharmacokinetics, and the specific therapeutic

application. The experimental protocols outlined in this guide provide a framework for the

continued investigation and comparison of these and other novel DGAT2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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